3-(1,1-Dimethylallyl)scopoletin
3-(1,1-Dimethylallyl)scopoletin
3-(1, 1-Dimethylallyl)scopoletin belongs to the class of organic compounds known as 7-hydroxycoumarins. These are coumarins that contain one or more hydroxyl groups attached to the C7 position the coumarin skeleton. 3-(1, 1-Dimethylallyl)scopoletin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-(1, 1-dimethylallyl)scopoletin is primarily located in the membrane (predicted from logP). Outside of the human body, 3-(1, 1-dimethylallyl)scopoletin can be found in herbs and spices. This makes 3-(1, 1-dimethylallyl)scopoletin a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
19723-23-0
VCID:
VC20762233
InChI:
InChI=1S/C15H16O4/c1-5-15(2,3)10-6-9-7-13(18-4)11(16)8-12(9)19-14(10)17/h5-8,16H,1H2,2-4H3
SMILES:
CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC
Molecular Formula:
C15H16O4
Molecular Weight:
260.28 g/mol
3-(1,1-Dimethylallyl)scopoletin
CAS No.: 19723-23-0
Cat. No.: VC20762233
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-(1, 1-Dimethylallyl)scopoletin belongs to the class of organic compounds known as 7-hydroxycoumarins. These are coumarins that contain one or more hydroxyl groups attached to the C7 position the coumarin skeleton. 3-(1, 1-Dimethylallyl)scopoletin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-(1, 1-dimethylallyl)scopoletin is primarily located in the membrane (predicted from logP). Outside of the human body, 3-(1, 1-dimethylallyl)scopoletin can be found in herbs and spices. This makes 3-(1, 1-dimethylallyl)scopoletin a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 19723-23-0 |
| Molecular Formula | C15H16O4 |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | 7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |
| Standard InChI | InChI=1S/C15H16O4/c1-5-15(2,3)10-6-9-7-13(18-4)11(16)8-12(9)19-14(10)17/h5-8,16H,1H2,2-4H3 |
| Standard InChI Key | NEUWPSXOYGGGFO-UHFFFAOYSA-N |
| SMILES | CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC |
| Canonical SMILES | CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC |
| Melting Point | 132-135°C |
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